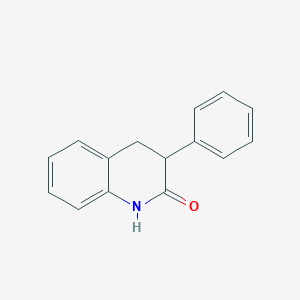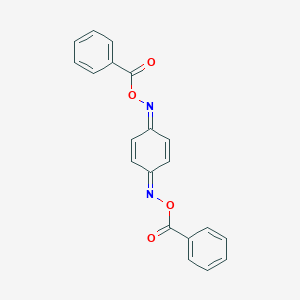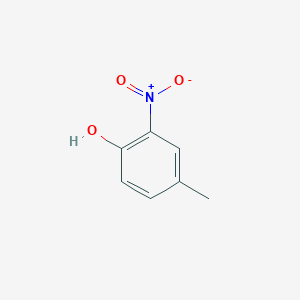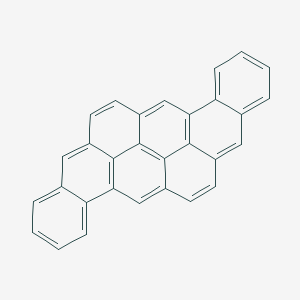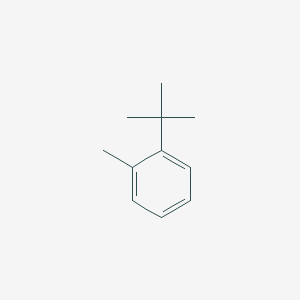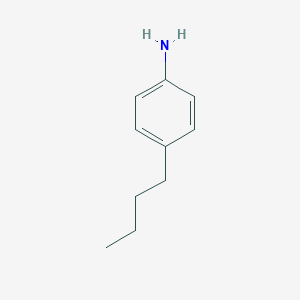![molecular formula C26H14 B089628 Benzo[A]indeno[1,2,3-FG]aceanthrylene CAS No. 192-42-7](/img/structure/B89628.png)
Benzo[A]indeno[1,2,3-FG]aceanthrylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[A]indeno[1,2,3-FG]aceanthrylene, also known as BaP, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials, such as tobacco smoke, grilled meat, and fossil fuels. BaP is a potent carcinogen that has been linked to various types of cancer, including lung, skin, and bladder cancer.
作用機序
Benzo[A]indeno[1,2,3-FG]aceanthrylene exerts its carcinogenic effects through a complex mechanism of action. This compound is metabolized in the liver into reactive intermediates, which can bind to DNA and form DNA adducts. These DNA adducts can cause mutations and lead to cancer development. This compound can also induce oxidative stress and inflammation, which can contribute to cancer development.
Biochemical and Physiological Effects:
This compound exposure can cause a wide range of biochemical and physiological effects. This compound is known to induce oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. This compound can also induce inflammation, which can lead to tissue damage and cancer development. This compound exposure has been linked to respiratory and cardiovascular diseases, as well as reproductive and developmental abnormalities.
実験室実験の利点と制限
Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several advantages and limitations for lab experiments. This compound is a well-studied carcinogen with a well-established mechanism of action, which makes it a useful tool for studying cancer development. This compound is also a potent carcinogen, which allows for the detection of low levels of exposure. However, this compound research has limitations, as this compound exposure in the lab may not accurately reflect real-life exposure. Additionally, this compound research requires specialized equipment and expertise, which can limit its accessibility.
将来の方向性
Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several future directions, including the development of new detection methods for this compound exposure, the identification of new biomarkers for this compound exposure and cancer development, and the development of new treatments for this compound-induced cancer. This compound research can also be expanded to investigate the effects of this compound on the microbiome and the immune system. Additionally, this compound research can be expanded to investigate the effects of this compound on vulnerable populations, such as children and pregnant women.
Conclusion:
This compound is a potent carcinogen that has been extensively studied for its effects on human health and the environment. This compound research has provided valuable insights into the mechanism of cancer development and the effects of environmental pollutants. This compound research has several future directions, including the development of new detection methods, biomarkers, and treatments for this compound-induced cancer. This compound research can also be expanded to investigate the effects of this compound on vulnerable populations and the microbiome.
合成法
Benzo[A]indeno[1,2,3-FG]aceanthrylene is synthesized by the pyrolysis of organic materials under high temperature and pressure conditions. The most common source of this compound is tobacco smoke, which contains high levels of this compound due to the incomplete combustion of tobacco leaves. This compound can also be synthesized in the laboratory by heating a mixture of anthracene and benzene at high temperatures.
科学的研究の応用
Benzo[A]indeno[1,2,3-FG]aceanthrylene has been extensively studied for its carcinogenic properties and its effects on human health. This compound exposure has been linked to various types of cancer, including lung, skin, and bladder cancer. This compound is also known to cause DNA damage and mutations, which can lead to cancer development. This compound research has also been focused on its effects on the environment, as this compound is a major pollutant in air and water.
特性
CAS番号 |
192-42-7 |
|---|---|
分子式 |
C26H14 |
分子量 |
326.4 g/mol |
IUPAC名 |
heptacyclo[13.9.2.02,7.08,25.09,14.016,21.022,26]hexacosa-1(24),2,4,6,8(25),9,11,13,15(26),16,18,20,22-tridecaene |
InChI |
InChI=1S/C26H14/c1-3-9-17-15(7-1)21-13-14-22-16-8-2-4-10-18(16)24-20-12-6-5-11-19(20)23(17)25(21)26(22)24/h1-14H |
InChIキー |
WVJVUOADXZNTCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76 |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



